molecular formula C9H9ClN2O3 B046566 2-(5-Chloro-2-ureidophenyl)acetic acid CAS No. 100666-71-5

2-(5-Chloro-2-ureidophenyl)acetic acid

Cat. No. B046566
CAS RN: 100666-71-5
M. Wt: 228.63 g/mol
InChI Key: TVPAHVAHFPSRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(5-Chloro-2-ureidophenyl)acetic acid” is a chemical compound with the molecular formula C9H9ClN2O3 . It has a molecular weight of 228.63200 . This compound appears as a yellow solid .


Molecular Structure Analysis

The molecular structure of “2-(5-Chloro-2-ureidophenyl)acetic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms .

  • Molecular Formula: C9H9ClN2O3
  • Molecular Weight: 228.63200
  • Appearance: Yellow Solid Please note that the boiling point, melting point, density, and flash point are not available .

Scientific Research Applications

Synthesis and Anticancer Activity

2-(5-Chloro-2-ureidophenyl)acetic acid's derivatives have been explored in cancer research. For example, the synthesis and in vitro anticancer activity of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid were studied, demonstrating an improved drug preparation method that is simpler, economical, and convenient, with an overall yield of 66% (Liu Ying-xiang, 2007).

Photo-degradation Studies

The compound's derivatives also find applications in photo-degradation studies. For instance, the photo-degradation behavior of a pharmaceutical compound related to 2-(5-Chloro-2-ureidophenyl)acetic acid was studied to understand its stability under light exposure (Lianming Wu, T. Y. Hong, F. Vogt, 2007).

Molecular Imprinting for Selective Trace Determination

The molecular imprinting technique using derivatives of 2-(5-Chloro-2-ureidophenyl)acetic acid has been applied for selective trace determination of pesticides in complex matrices. This method was used for sensitive and selective trace determination of 4-Chloro-2-Methylphenoxy Acetic Acid in biological and environmental samples (F. Omidi, M. Behbahani, S. Samadi, A. Sedighi, S. Shahtaheri, 2014).

Enzyme Inhibition Studies

Research has been conducted on derivatives like 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), which is a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound showed significant antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity in animal experiments (S. Laufer, S. Tries, J. Augustin, G. Dannhardt, 1994).

Comparative Studies on Reactivity and Acidity

A detailed study on halogenated phenylacetic acid derivatives, including 2-(2-halophenyl)acetic acid, was conducted to understand their reactivity, acidity, and vibrational spectra. This research provided insights into the molecular properties and potential applications of these compounds (A. K. Srivastava, V. Baboo, B. Narayana, B. Sarojini, N. Misra, 2015).

Photocatalytic Degradation Studies

In the field of environmental science, the photocatalytic degradation of various organic pollutants, including 4-chlorophenoxy acetic acid, a derivative of 2-(5-Chloro-2-ureidophenyl)acetic acid, has been explored using titanium dioxide. This study contributes to understanding the environmental impact and degradation pathways of these compounds (W. Bahnemann, M. Muneer, Munima Haque, 2007).

properties

IUPAC Name

2-[2-(carbamoylamino)-5-chlorophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c10-6-1-2-7(12-9(11)15)5(3-6)4-8(13)14/h1-3H,4H2,(H,13,14)(H3,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPAHVAHFPSRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-2-ureidophenyl)acetic acid

Synthesis routes and methods

Procedure details

The title compound was prepared in 43% yield by hydrolysis of N-isobutyryl-5-chloro-2-oxindole-1-carboxamide with 1N potassium hydroxide, substantially according to the procedure of Preparation 1. After hydrolysis was complete and the reaction mixture was acidified, the product precipitated. It was recovered by filtration and recrystallized from ethanol to give the title compound as colorless crystals, m.p. 187.5° C. (dec.).
Name
N-isobutyryl-5-chloro-2-oxindole-1-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Chloro-2-ureidophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(5-Chloro-2-ureidophenyl)acetic acid
Reactant of Route 3
2-(5-Chloro-2-ureidophenyl)acetic acid
Reactant of Route 4
2-(5-Chloro-2-ureidophenyl)acetic acid
Reactant of Route 5
2-(5-Chloro-2-ureidophenyl)acetic acid
Reactant of Route 6
2-(5-Chloro-2-ureidophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.